molecular formula C10H14O5 B12541263 Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate CAS No. 654674-04-1

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

Cat. No.: B12541263
CAS No.: 654674-04-1
M. Wt: 214.21 g/mol
InChI Key: MWLAEDWMBJEXGH-ZETCQYMHSA-N
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Description

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate (CAS 882-85-9) is a chiral cyclopropane derivative with the molecular formula C₁₀H₁₄O₅ and a molecular weight of 214.21 g/mol. Its structure features a formyl group at the 2-position of the cyclopropane ring and two ethoxycarbonyl groups at the 1,1-positions, conferring unique reactivity. This compound is synthesized via the reaction of acrolein with bromomalonate in the presence of an alkali alkoxide, a method applicable to steroidal aldehydes for cyclopropane formation . Key applications include its use as a precursor for α-pyrone synthesis through high-temperature pyrolysis (550–575°C), yielding ethyl coumalate .

Properties

CAS No.

654674-04-1

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

MWLAEDWMBJEXGH-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C1(C[C@H]1C=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CC1C=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Electro-Organocatalytic Cyclopropanation

This modern method employs electrochemical catalysis to achieve high stereoselectivity. Dimethylmalonate reacts with acrylaldehydes under controlled current conditions to form cyclopropane dicarboxylates. Key steps include:

  • Substrate Preparation : Acrylaldehydes (e.g., (E)-3-arylacrylaldehydes) are synthesized via Wittig or Horner-Wadsworth-Emmons reactions.
  • Electrochemical Setup : Dimethylmalonate and the acrylaldehyde are subjected to a constant current (e.g., 4.4 mA) in a divided cell with an inert anode and cathode.
  • Cyclopropanation : The reaction proceeds via a radical cascade mechanism, forming the cyclopropane core with the formyl group at the 2-position.
  • Stereochemical Control : Chiral electrocatalysts or auxiliaries induce enantiomeric excess (ee) up to 96% for the (2R,3S) configuration.

Example Reaction Conditions

Parameter Value/Description
Current Density 4.4 mA/cm²
Reaction Time 4–5 hours
Solvent Dichloromethane (DCM)
Temperature Room temperature
Yield 47–67%
ee 96–98%

This method offers scalability and avoids hazardous reagents, making it environmentally friendly.

Ozonolysis and Reductive Workup

Classical ozonolysis followed by reductive cleavage provides a robust route to introduce the formyl group. The process involves:

  • Ozonolysis : A trans-alkene precursor (e.g., trans-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid ester) is treated with ozone in a lower alkanol (e.g., methanol).
  • Reductive Decomposition : The ozonide intermediate is cleaved using reducing agents like trimethylamino aceto hydrazide hydrochloride (Reagent T) or sodium borohydride.
  • Acid Hydrolysis : The resulting ketal is hydrolyzed under acidic conditions to yield the formyl group.
  • Base-Catalyzed Lactonization : The ester undergoes cyclization to form a lactone, which is hydrolyzed back to the formyl derivative.

Key Reaction Steps

Step Reagents/Conditions
Ozonolysis O₃, CH₃OH, −40°C
Reductive Cleavage Reagent T, reflux (1 hour)
Acid Hydrolysis HCl (2N), extraction with CH₂Cl₂
Lactonization NaOH, ethanol, 60°C

This method achieves moderate yields (50–85%) but requires careful temperature control to prevent side reactions.

Swern Oxidation for Formyl Group Introduction

Swern oxidation converts secondary alcohols to aldehydes, enabling post-cyclopropanation functionalization. For example:

  • Alcohol Precursor : A cyclopropane dicarboxylate with a hydroxymethyl group is synthesized via cyclopropanation.
  • Oxidation : Oxalyl chloride (2–5 equiv) and dimethyl sulfide (DMSO) oxidize the alcohol to the aldehyde.
  • Purification : The product is isolated via chromatography (e.g., silica gel with Et₂O/PE).

Optimized Swern Conditions

Parameter Value/Description
Oxidizing Agent (COCl)₂ (2–5 equiv)
Base Et₃N (catalytic)
Temperature −78°C → RT (slow warming)
Yield 38–91%
Purity >95% (GC)

This method is versatile but sensitive to steric hindrance, requiring precise stoichiometry.

Chiral Resolution via Quinine Salts

Racemic mixtures are resolved using chiral acids like quinine to isolate the (2R) enantiomer:

  • Salt Formation : The racemic cyclopropane dicarboxylate is treated with quinine in ethanol/water.
  • Crystallization : The quinine salt precipitates, and the less-soluble enantiomer is separated.
  • Acid Hydrolysis : The salt is dissolved in HCl and extracted with CH₂Cl₂ to recover the enantiopure compound.

Resolution Data

Parameter Value/Description
Quinine Salt (1S,2R)-quinine salt, m.p. 115–120°C
[α]D +36.4 (c = 1%, ethanol)
ee >95%

This method ensures high enantiopurity but is labor-intensive due to repeated crystallizations.

Comparative Analysis of Methods

Method Advantages Limitations
Electro-Organocatalytic High ee, scalable, eco-friendly Requires specialized equipment
Ozonolysis Established, versatile Toxic reagents (O₃), moderate yields
Swern Oxidation Flexible functionalization Sensitive to reaction conditions
Chiral Resolution High purity, no catalysts Low throughput, costly

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is primarily utilized as a building block in the synthesis of biologically active compounds. Its ability to undergo various chemical modifications makes it suitable for generating complex molecular architectures.

Key Synthetic Reactions

  • Aldol Reactions : This compound can participate in aldol reactions to form β-hydroxy carbonyl compounds, which are crucial intermediates in pharmaceuticals.
  • Cycloaddition Reactions : It has been used in cycloaddition reactions, such as the [3 + 2] cycloaddition with various electrophiles, leading to the formation of diverse heterocycles .
  • Nucleophilic Additions : The electrophilic nature of the aldehyde group allows for nucleophilic additions, which can yield various derivatives useful in drug development .

Biological Applications

The biological relevance of this compound is underscored by its potential interactions with biological targets. Research indicates that similar compounds exhibit significant biological activity, suggesting that this compound may also possess therapeutic properties.

Potential Therapeutic Uses

  • Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents due to their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties, making them candidates for further investigation in infection control.

Case Studies and Research Findings

Several studies have documented the applications of this compound in synthetic and biological research:

StudyApplicationFindings
Synthesis of γ-nitroaldehydesUtilized as a precursor for synthesizing enantioenriched γ-nitroaldehydes through biocatalysis.
Dihydrofuran DerivativesEmployed in the synthesis of enantioenriched 2,3-dihydrofuran derivatives using chiral phosphoric acids as catalysts.
Anticancer ActivityInvestigated for its potential as an anticancer agent; derivatives showed inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism of action of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane-1,1-dicarboxylates

Compound Name Substituent(s) Key Reactivity/Application Notable Findings References
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate 2-formyl Pyrone synthesis via pyrolysis; potential asymmetric synthesis Pyrolysis yields ethyl coumalate (α-pyrone) selectively .
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate 2-phenyl TaCl₅-mediated cycloaddition with aromatic aldehydes Forms di-/trihalo-substituted tetrahydronaphthalenes in high yields (>80%) .
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate 2-vinyl Photopolymerization for low-shrinkage polymers Forms polymers with <5% volume shrinkage; used as monomer mixtures .
Diethyl cyclopropane-1,1-dicarboxylate None (unsubstituted) Ring-opening reactions for drug intermediates Key intermediate in Montelukast and Ketorolac synthesis .
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 2-hydroxyphenyl, dioxolane Antimicrobial activity MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans .

Structural and Functional Differences

  • Electrophilicity and Cycloaddition: The 2-formyl group in the target compound enhances electrophilicity, enabling pyrone formation under pyrolysis . In contrast, 2-phenyl derivatives participate in TaCl₅-mediated [4+2] cycloadditions with aldehydes due to their donor-acceptor cyclopropane (DAC) character .
  • Polymerization Potential: Vinyl-substituted analogs (e.g., diethyl 2-vinylcyclopropane-1,1-dicarboxylate) undergo radical-mediated photopolymerization, ideal for dental resins and coatings with minimal shrinkage . The formyl-substituted compound lacks this utility.
  • Biological Activity : Dioxolane-containing derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit broad-spectrum antimicrobial activity, absent in the target compound .

Physicochemical Properties

  • Solubility and Stability : The unsubstituted diethyl cyclopropane-1,1-dicarboxylate is highly soluble in organic solvents and water due to its low molecular weight (186.21 g/mol) and simple structure . The formyl-substituted analog likely has reduced water solubility due to increased hydrophobicity.
  • Thermal Behavior : The formyl derivative decomposes at 550–575°C to form α-pyrones , whereas vinyl-substituted analogs remain stable under polymerization conditions (e.g., UV light) .

Biological Activity

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and detailed analyses.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring and two carboxylate groups. The structure can be represented as follows:

C8H12O4\text{C}_8\text{H}_{12}\text{O}_4

This compound's unique cyclopropane moiety contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as a pharmaceutical agent. Research indicates that this compound may exhibit activities such as:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Anticancer Activity : There is evidence that this compound may influence cancer cell proliferation. Studies have indicated that derivatives of cyclopropane compounds can modulate pathways involved in cell growth and apoptosis, which are critical in cancer biology .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could be leveraged for therapeutic applications in diseases where enzyme modulation is beneficial.

The mechanism by which this compound exerts its biological effects likely involves its ability to interact with various molecular targets:

  • Receptor Interaction : The structural conformation allows for binding to specific receptors involved in cellular signaling pathways.
  • Enzymatic Modulation : The compound may inhibit or activate enzymes critical for metabolic pathways, influencing cellular processes such as apoptosis and proliferation .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as a natural antimicrobial agent .
  • Cancer Cell Proliferation : In vitro assays using human cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation pathways. This suggests a promising avenue for cancer therapy development .
  • Enzyme Inhibition : Research involving cyclopropane derivatives indicated that this compound could effectively inhibit certain enzymes associated with metabolic disorders, presenting opportunities for drug design targeting these pathways.

Data Summary

Activity Type Findings Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of metabolic enzymes

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